Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound notable for its unique structural features and potential applications in various scientific fields. This compound contains a pyrazolo[1,5-a]pyrimidine core, which is substituted with a methyl group at position 5 and a trifluoromethyl group at position 7. The presence of these substituents contributes to the compound's distinctive chemical and physical properties, making it valuable for research and industrial applications.
This compound can be classified under the category of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The specific compound in question is often synthesized for use in medicinal chemistry, particularly for its potential therapeutic effects against various diseases, including cancer and viral infections. The chemical structure can be denoted by its IUPAC name: methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, with the CAS number 1142211-08-2 .
The synthesis of methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves several key methods:
The molecular structure of methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can be represented as follows:
The structural characteristics can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions:
Reagents commonly employed in these reactions include:
These reactions can yield various derivatives depending on the conditions used .
The mechanism of action for methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with biological targets, such as enzymes or receptors. Preliminary studies suggest that compounds of this class may exhibit enzyme inhibition or receptor binding properties, making them candidates for therapeutic development against diseases like cancer .
The physical properties of methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate include:
Chemical properties include stability under standard laboratory conditions and reactivity towards nucleophiles or electrophiles due to the presence of functional groups. The trifluoromethyl group significantly influences its reactivity profile by enhancing electrophilicity .
Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has several notable applications:
Pyrazolo[1,5-a]pyrimidines represent a fused bicyclic heterocyclic system comprising an electron-rich pyrazole ring annulated to a pyrimidine ring. This architecture imparts remarkable structural rigidity, planarity, and electronic tunability, positioning it as a privileged scaffold in drug discovery and materials science [5] [6]. The core’s synthetic versatility allows regioselective modifications at positions 2, 3, 5, 6, and 7, enabling precise modulation of steric, electronic, and pharmacophoric properties [6]. Within this chemical space, Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 932240-81-8) exemplifies strategic functionalization, merging a trifluoromethyl group at C7 with a methyl ester at C2 to synergistically enhance bioactivity and synthetic utility [2] [5].
The trifluoromethyl (–CF₃) group at C7 profoundly influences molecular behavior through:
The methyl ester at C2 serves as:
Table 1: Electronic and Physicochemical Properties of Key Substituents
Position | Substituent | σₚ (Hammett) | π (Lipophilicity) | Role in Bioactivity |
---|---|---|---|---|
C7 | –CF₃ | +0.54 | +0.88 | Enhances metabolic stability, bioavailability |
C2 | –COOCH₃ | +0.45 | -0.01 | Enables derivatization; moderate electron withdrawal |
This synergy is evidenced in kinase inhibitors where –CF₃ improves target engagement, while the ester allows late-stage diversification into amide prodrugs [5] [6].
Pyrazolo[1,5-a]pyrimidine chemistry originated in the mid-20th century, but its therapeutic potential was unlocked in the 1980s–1990s with the discovery of kinase inhibition [5]. Landmark developments include:
Table 2: Evolution of Pyrazolo[1,5-a]pyrimidine Applications
Era | Key Innovations | Representative Derivatives | Applications |
---|---|---|---|
1950s–1980s | Basic cyclocondensation methods | 5-Unsubstituted or 7-H analogs | Chemical probes |
1990s–2010s | Microwave-assisted synthesis; kinase screening | Dorsomorphin; Zaleplon | Oncology; CNS therapeutics |
2020s–present | Regioselective trifluoromethylation; photophysics | Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | Targeted therapy; fluorescent sensors |
The integration of –CF₃ groups exemplifies modern strategies to combat drug resistance in kinases like EGFR and B-Raf, prevalent in non-small cell lung cancer and melanoma [5].
Key transformation: Sequential iodination/trifluoromethylation amplifies electron deficiency, red-shifting fluorescence emission for sensor applications [7].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: